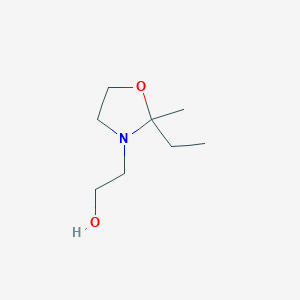
2-Ethyl-2-methyloxazolidine-3-ethanol
Vue d'ensemble
Description
2-Ethyl-2-methyloxazolidine-3-ethanol (EMOE) is an organic compound with the chemical formula C7H15NO2. It is a colorless, viscous liquid with a slightly sweet odor. EMOE is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-methyloxazolidine-3-ethanol is not fully understood, but it is believed to act as a nucleophile and form a complex with metal ions. This complexation can lead to the inhibition of enzymes and other biological processes. 2-Ethyl-2-methyloxazolidine-3-ethanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic effects in certain neurological disorders.
Effets Biochimiques Et Physiologiques
2-Ethyl-2-methyloxazolidine-3-ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. 2-Ethyl-2-methyloxazolidine-3-ethanol has also been shown to have anticonvulsant and anxiolytic effects, which may be useful in the treatment of epilepsy and anxiety disorders. In addition, 2-Ethyl-2-methyloxazolidine-3-ethanol has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-2-methyloxazolidine-3-ethanol has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound, making it easy to handle and work with. 2-Ethyl-2-methyloxazolidine-3-ethanol also has a high boiling point and good solubility in both water and organic solvents, making it a versatile solvent for various reactions. However, 2-Ethyl-2-methyloxazolidine-3-ethanol has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, 2-Ethyl-2-methyloxazolidine-3-ethanol has a relatively short shelf life and can degrade over time, which may affect its reliability in certain experiments.
Orientations Futures
There are several future directions for research on 2-Ethyl-2-methyloxazolidine-3-ethanol. One area of interest is the development of new synthetic methods for 2-Ethyl-2-methyloxazolidine-3-ethanol, with improved yields and efficiency. Another area of interest is the investigation of 2-Ethyl-2-methyloxazolidine-3-ethanol's potential therapeutic effects in various diseases, such as epilepsy, anxiety disorders, and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of 2-Ethyl-2-methyloxazolidine-3-ethanol and its effects on biological processes.
Applications De Recherche Scientifique
2-Ethyl-2-methyloxazolidine-3-ethanol has a wide range of applications in scientific research. It is commonly used as a chiral auxiliary in organic synthesis, allowing for the production of enantiomerically pure compounds. 2-Ethyl-2-methyloxazolidine-3-ethanol can also be used as a solvent for various reactions, as it has a high boiling point and good solubility in both water and organic solvents. In addition, 2-Ethyl-2-methyloxazolidine-3-ethanol is used as a stabilizer for polymers and as a corrosion inhibitor for metals.
Propriétés
Numéro CAS |
17026-88-9 |
|---|---|
Nom du produit |
2-Ethyl-2-methyloxazolidine-3-ethanol |
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-3-8(2)9(4-6-10)5-7-11-8/h10H,3-7H2,1-2H3 |
Clé InChI |
IBWDRPSBZYIJIU-UHFFFAOYSA-N |
SMILES |
CCC1(N(CCO1)CCO)C |
SMILES canonique |
CCC1(N(CCO1)CCO)C |
Autres numéros CAS |
17026-88-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


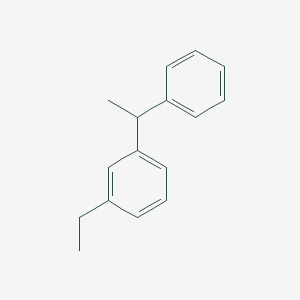
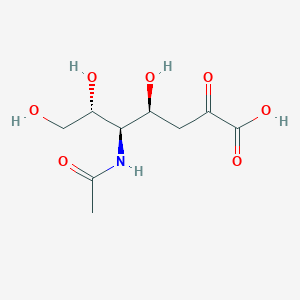
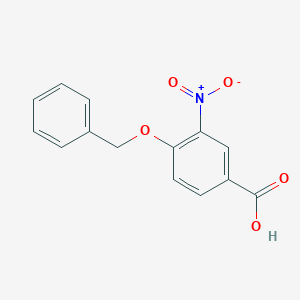

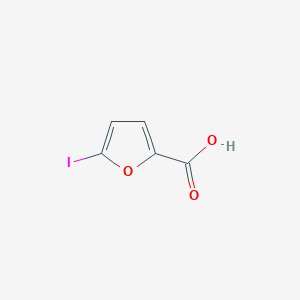
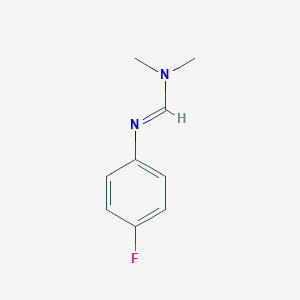
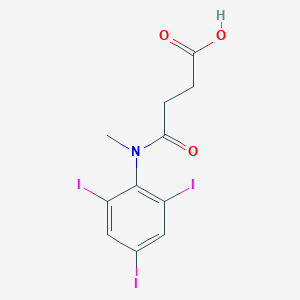


![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
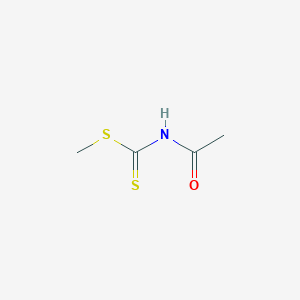
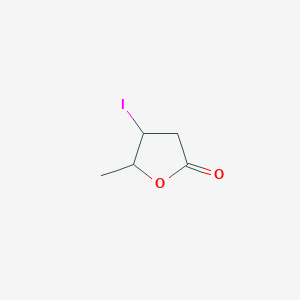
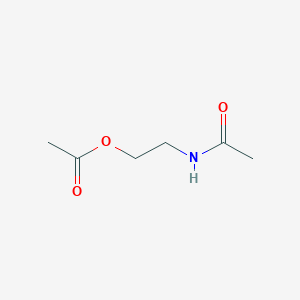
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)